Summary of the Application: Demoxepam is used in the field of analytical toxicology for the identification of benzodiazepines.
Methods of Application: Demoxepam is analyzed unextracted at various concentrations, using different derivatization procedures, and on different gas chromatography-mass spectrometry (GC-MS) systems.
Results or Outcomes: The analysis found that Demoxepam, when derivatized by silylation and analyzed using GC-MS, produces artifacts which are falsely identified as nordiazepam and oxazepam.
Summary of the Application: The hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies.
Methods of Application: The study aimed to explore the putative hydrolysis of chlordiazepoxide in aqueous solution over time and to identify the hydrolysis products.
Results or Outcomes: The study found that chlordiazepoxide in solution hydrolyzed to the ketone structure demoxepam.
Demoxepam is a benzodiazepine derivative, specifically a metabolite of chlordiazepoxide. It belongs to the class of organic compounds known as 1,4-benzodiazepines, which are characterized by a benzene ring fused to a 1,4-azepine structure. The chemical formula for demoxepam is , and its IUPAC name is 7-chloro-2-hydroxy-5-phenyl-3H-1,4λ⁵-benzodiazepin-4-one . This compound has been studied for its anticonvulsant properties and is noted for its significant biological activity within the central nervous system.
The precise mechanism of Demoxepam's action, particularly its anti-anxiety effects, requires further investigation. However, its structural similarity to other benzodiazepines suggests it might interact with the GABA (gamma-aminobutyric acid) receptors in the central nervous system, promoting relaxation and anxiolysis (anxiety reduction) [].
Demoxepam exhibits several pharmacological effects, primarily acting as an anxiolytic and anticonvulsant agent. It enhances the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system. This mechanism is common among benzodiazepines and contributes to their sedative and anxiolytic effects .
Demoxepam is primarily used in clinical settings for its anxiolytic and anticonvulsant properties. It may also be utilized in research settings to study benzodiazepine metabolism and pharmacodynamics. Additionally, due to its status as a metabolite of chlordiazepoxide, it serves as an important marker in pharmacokinetic studies related to benzodiazepine drugs .
Interaction studies of demoxepam have shown that it can interact with various receptors in the central nervous system. Its primary action involves enhancing GABAergic activity, which can lead to synergistic effects when combined with other central nervous system depressants. Caution is advised when co-administering with other medications that affect GABA_A receptor activity due to potential additive sedative effects .
Demoxepam shares structural and functional similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Chlordiazepoxide | Precursor to demoxepam; longer half-life; anxiolytic | |
Nordazepam | Active metabolite; similar anxiolytic properties | |
Oxazepam | Shorter half-life; used for anxiety and insomnia | |
Diazepam | Widely used; longer half-life; versatile clinical use |
Uniqueness of Demoxepam:
The benzodiazepine class emerged from serendipitous discoveries in the 1950s, with chlordiazepoxide (Librium) representing the first clinically approved agent in this category [1] [5]. Early pharmacological studies focused on chlordiazepoxide’s anxiolytic and muscle-relaxant properties, but researchers soon recognized that its effects persisted longer than predicted by its plasma half-life. This discrepancy led to the hypothesis of active metabolites, culminating in the identification of demoxepam through urinary metabolite analysis in 1965 [3] [4].
Demoxepam’s discovery marked a critical juncture in benzodiazepine research, demonstrating that pharmacological activity could reside in metabolic byproducts rather than solely in parent compounds. Subsequent studies revealed that demoxepam itself undergoes further biotransformation to compounds like oxazepam and nordiazepam, creating complex metabolic cascades [3] [6]. This understanding forced a reevaluation of drug development strategies, shifting focus from single-entity pharmacology to metabolic pathway analysis.
Year | Discovery | Significance |
---|---|---|
1960 | Chlordiazepoxide introduced | First benzodiazepine approved for clinical use |
1965 | Demoxepam identified as metabolite | Confirmed active metabolites contribute to drug effects |
1972 | Demoxepam biotransformation pathways mapped | Revealed metabolic cascade to oxazepam/nordiazepam |
2010 | LC-MS/MS characterization of demoxepam hydrolysis | Enabled precise quantification in stability studies |
Initial metabolite identification efforts relied on thin-layer chromatography and radiolabeling techniques. Schwartz and Postma’s 1972 study using carbon-14-labeled chlordiazepoxide provided the first conclusive evidence of demoxepam’s metabolic pathway in humans [4]. Their work demonstrated that 27% of administered chlordiazepoxide dose appeared as intact demoxepam in urine, with significant interspecies differences in metabolic rates [3] [4].
The development of liquid chromatography-mass spectrometry (LC-MS/MS) in the early 21st century revolutionized demoxepam analysis. A 2010 study employed this technology to confirm demoxepam as the exclusive hydrolysis product of chlordiazepoxide under physiological conditions, achieving detection limits of 0.1 ng/mL [2]. Gas chromatography-mass spectrometry (GC-MS) studies later revealed methodological artifacts, showing that demoxepam derivatization could produce false positives for nordiazepam and oxazepam [6]. These findings necessitated revisions in forensic toxicology protocols and highlighted the compound’s analytical complexity.
Early pharmacokinetic studies utilized radioimmunoassays with limited specificity. The introduction of high-performance liquid chromatography (HPLC) in the 1980s enabled separation of demoxepam from structurally similar metabolites. A breakthrough occurred with the adaptation of atmospheric pressure chemical ionization (APCI) sources for LC-MS systems, allowing precise quantification even in low-concentration biological samples [2] [6].
Osmotic minipump studies in rodent models provided critical insights into demoxepam’s stability profile. Research demonstrated that chlordiazepoxide solutions at 37°C undergo first-order hydrolysis to demoxepam with a half-life of 9 days, while demoxepam itself remains stable for over 30 days under identical conditions [2]. These findings informed storage protocols for benzodiazepine formulations and intravenous preparations.
The University of California, San Francisco pioneered early metabolic studies through the work of Mario Amzel and Edward Schwartz, who first characterized demoxepam’s GABA receptor interactions [5]. At Utrecht University, Christiaan Vinkers’ team conducted seminal stress-induced hyperthermia (SIH) studies comparing demoxepam and chlordiazepoxide potencies, establishing differential GABA-A receptor subtype efficacies [2].
Pharmaceutical researchers at Hoffmann-La Roche made foundational contributions, developing the first synthetic routes for demoxepam and patenting stabilization methods for chlordiazepoxide formulations. Academic-industrial collaborations at the Karolinska Institutet advanced our understanding of demoxepam’s pharmacokinetic-pharmacodynamic relationships through population modeling approaches [5].
Demoxepam research fundamentally altered three key areas of neuropsychopharmacology:
The compound’s unique stability profile (hydrolyzing from chlordiazepoxide while resisting further degradation) made it an ideal model for studying pH-dependent drug decomposition. Pharmaceutical chemists subsequently applied these insights to develop prodrugs with optimized metabolic activation profiles.
The metabolic transformation of chlordiazepoxide to demoxepam represents a critical pathway in benzodiazepine biotransformation. Research has established that chlordiazepoxide undergoes rapid hydrolysis in aqueous solution to form demoxepam through oxidative deamination [1] [2]. This transformation involves the loss of the methylamino group from the parent compound, resulting in the formation of the ketone structure characteristic of demoxepam [3] [4].
Mass spectrometry analysis has confirmed the molecular identity of demoxepam as the primary hydrolysis product, with a molecular ion peak at m/z 287.1 ([M + H]+) compared to chlordiazepoxide's m/z 300.1 [1]. The transformation follows a predictable pathway where the N-oxide benzodiazepine structure is maintained while the side chain modification occurs through enzymatic processes.
Studies utilizing liquid chromatography-mass spectrometry have demonstrated that this metabolic transformation is the predominant pathway for chlordiazepoxide metabolism, with demoxepam serving as both an intermediate and active metabolite in the overall biotransformation cascade [1] [5]. The identification of demoxepam as a plasma metabolite has been confirmed across multiple species, including humans and canines [6].
The enzymatic systems responsible for demoxepam metabolism involve complex hepatic processes. Research indicates that demoxepam biotransformation occurs through oxidative pathways leading to the formation of two distinct phenolic metabolites: the 5-(4-hydroxyphenyl) derivative and the 9-hydroxy derivative [7] [8]. These transformations are catalyzed by hepatic enzyme systems, though specific cytochrome P450 isoform contributions require further investigation.
The metabolic pathway demonstrates that demoxepam undergoes biotransformation through parallel consecutive reactions, with two intermediates observable through thin-layer chromatography analysis [3] [4]. The major mechanistic route involves amide hydrolysis leading to ring-opening intermediates, while a minor pathway results from initial azomethine linkage scission.
Enzymatic studies have revealed that the metabolism of demoxepam proceeds at a significantly slower rate compared to the parent compound chlordiazepoxide, with metabolism rates being 2-4 times slower [6] [9]. This differential in metabolic rate contributes to the prolonged pharmacological activity observed with demoxepam.
Multiple analytical methodologies have been developed for demoxepam metabolite analysis, each with specific advantages and limitations. High-performance liquid chromatography with ultraviolet detection at 254 nm has proven effective for stability studies and quantitative analysis, providing detection limits of 0.1 μg/mL [1]. This method allows for simultaneous detection of chlordiazepoxide and its hydrolysis products without thermal decomposition.
Gas chromatography-mass spectrometry analysis presents unique challenges for demoxepam detection due to thermal decomposition during derivatization procedures [10] [11]. Research has demonstrated that demoxepam, when derivatized by silylation and analyzed using gas chromatography-mass spectrometry, produces artifacts that are falsely identified as nordiazepam and oxazepam, leading to erroneous analytical results.
Liquid chromatography-tandem mass spectrometry represents the gold standard for demoxepam identification and quantification, offering high sensitivity and specificity for hydrolysis product identification [1]. Direct-probe mass spectrometry has been successfully implemented as a confirmation method for demoxepam in biological samples, particularly following high-performance liquid chromatography separation [12].
Analytical Method | Detection Limit | Application | Reference |
---|---|---|---|
HPLC-UV (254 nm) | 0.1 μg/mL | Stability studies | Vinkers et al. (2010) |
GC-MS | Thermal decomposition | Metabolite analysis | Sarris & Limoges (2019) |
LC-MS/MS | High sensitivity | Hydrolysis product identification | Vinkers et al. (2010) |
Direct-probe MS | Confirmation method | Urinalysis confirmation | Essien et al. (1996) |
Fluorometry | 0.1 μg/mL | Plasma analysis | Schwartz et al. (1971) |
Metabolic rate variation studies have revealed significant inter-individual differences in demoxepam pharmacokinetics. Research involving six human subjects demonstrated that demoxepam elimination half-life ranges from 14 to 95 hours, representing substantial variability in metabolic clearance rates [6] [9]. This variation may be genetically controlled, similar to patterns observed with other pharmaceutical compounds.
Peak plasma concentrations of demoxepam following oral administration showed relatively consistent values ranging from 0.50 to 0.72 μg/mL, achieved within 2-8 hours post-administration [6]. However, the elimination phase demonstrated marked variability, with elimination rate constants ranging from 0.0073 to 0.050 hr⁻¹.
Multiple-dose pharmacokinetic studies have shown that demoxepam accumulation proceeds with half-life values of 21.1 to 78.5 hours, significantly exceeding the accumulation rates of the parent compound [13]. This accumulation pattern contributes to the prolonged pharmacological effects observed during chronic treatment regimens.
Parameter | Value | Reference |
---|---|---|
Demoxepam half-life range (hours) | 14-95 | Schwartz et al. (1971) |
Peak plasma level range (μg/mL) | 0.50-0.72 | Schwartz et al. (1971) |
Time to peak (hours) | 2-8 | Schwartz et al. (1971) |
Elimination rate constant (β) | 0.0073-0.050 hr⁻¹ | Schwartz et al. (1971) |
Accumulation half-life (hours) | 21.1-78.5 | Greenblatt et al. (1978) |
Hydrolysis kinetics research has established that demoxepam formation follows first-order kinetics under physiological conditions. At 37°C, chlordiazepoxide demonstrates rapid degradation with a half-life of approximately 8.8 days, strictly following first-order kinetics as described by the equation [CDP]t = [CDP]₀ × e⁻ᵏᵗ [1].
Differential absorbance spectroscopy has been successfully employed to monitor hydrolysis kinetics across a pH range of 1 to 11, revealing that demoxepam hydrolysis proceeds through parallel consecutive reactions [3] [4]. The hydrolysis mechanism involves two distinct pathways: amide hydrolysis leading to ring-opening intermediates, and azomethine linkage scission representing an alternative pathway.
Research has demonstrated that hydrolysis rates are significantly influenced by environmental conditions, with temperature dependence being particularly pronounced [1]. Storage conditions below 0°C result in no apparent hydrolysis, while storage at -80°C maintains complete stability of both chlordiazepoxide and demoxepam.
Parameter | Value | Reference |
---|---|---|
Half-life at 37°C (days) | 8.8 | Vinkers et al. (2010) |
First-order rate constant (k) at 37°C | First-order kinetics | Vinkers et al. (2010) |
Temperature dependence | Temperature dependent | Han et al. (1976) |
Concentration dependence | Concentration dependent | Vinkers et al. (2010) |
Storage stability at -25°C | No hydrolysis | Vinkers et al. (2010) |
Storage stability at -80°C | No hydrolysis | Vinkers et al. (2010) |
First-order kinetics investigation methods have been extensively developed for demoxepam metabolic studies. The concentration-dependent hydrolysis follows predictable first-order kinetics, allowing for accurate prediction of degradation rates under various experimental conditions [1]. This kinetic behavior has been confirmed through multiple analytical approaches, including high-performance liquid chromatography monitoring and mass spectrometric analysis.
The first-order rate constant determination involves plotting logarithmic concentration changes versus time, yielding linear relationships that confirm the kinetic order [3] [4]. These studies have established that both absorption and elimination processes for demoxepam follow apparent first-order kinetics, with elimination half-lives being markedly longer than those of the parent compound.
Investigation methods have incorporated temperature-dependent studies to establish activation energy parameters and predict stability under various storage conditions [1]. The first-order kinetic model has proven accurate across different concentration ranges, confirming its utility for both analytical and clinical applications.
Environmental factor influence research has identified several critical parameters affecting demoxepam metabolism and stability. Temperature represents the most significant environmental factor, with physiological temperature (37°C) promoting rapid hydrolysis while sub-zero temperatures effectively prevent degradation [1]. This temperature dependence follows Arrhenius kinetics, allowing for predictive modeling of stability under various storage conditions.
pH effects have been characterized across the physiological range, with demoxepam demonstrating measurable stability from pH 1 to 11 [3]. Buffer catalysis studies have revealed that acetate and phosphate buffer systems can catalyze hydrolysis reactions, while borate buffers show minimal catalytic effects.
Ionic strength variations have been shown to affect reaction rates, with positive slope values indicating reactions involving molecules of like univalent charge [3] [4]. These findings have important implications for formulation development and analytical method optimization.
Factor | Effect on Metabolism | Significance | Reference |
---|---|---|---|
Temperature (37°C) | Rapid hydrolysis (t₁/₂ = 8.8 days) | Physiological temperature | Vinkers et al. (2010) |
Temperature (below 0°C) | No apparent hydrolysis | Preservation conditions | Vinkers et al. (2010) |
pH range | pH 1-11 measurable | pH stability range | Han et al. (1976) |
Concentration dependency | First-order kinetics | Predictable kinetics | Vinkers et al. (2010) |
Storage conditions | Stability at -80°C | Long-term storage | Vinkers et al. (2010) |
Buffer catalysis | Acetate and phosphate catalysis | Buffer system selection | Han et al. (1976) |
Ionic strength effects | Affects reaction rates | Ionic environment | Han et al. (1976) |
Metabolic pathway elucidation techniques have evolved significantly to provide comprehensive understanding of demoxepam biotransformation. Mass spectrometry-based approaches, particularly liquid chromatography-tandem mass spectrometry, have enabled detailed structural characterization of metabolites and intermediates [1]. These techniques have confirmed the molecular identity of demoxepam and its subsequent metabolic products through fragmentation pattern analysis.
Radioisotope labeling studies using demoxepam-2-¹⁴C have facilitated pathway mapping, revealing the formation of two distinct oxidative metabolites through parallel biochemical routes [7] [8]. These studies have demonstrated that biotransformation pathways lead to the formation of phenolic derivatives, specifically the 5-(4-hydroxyphenyl) derivative and the 9-hydroxy derivative.
Thin-layer chromatography has proven valuable for intermediate identification, revealing the presence of multiple metabolic intermediates that provide insights into the sequential nature of demoxepam biotransformation [3] [4]. These elucidation techniques have established that demoxepam serves as a key intermediate in the overall metabolic cascade from chlordiazepoxide to final excretory products.
Transformation Step | Mechanism | Product Formation | Reference |
---|---|---|---|
Chlordiazepoxide → Demoxepam | Oxidative deamination | Primary metabolite | Vinkers et al. (2010) |
Demoxepam → 2-amino-5-chlorobenzophenone | Parallel consecutive reaction | Final product | Han et al. (1976) |
Demoxepam → Glycine derivative | Parallel consecutive reaction | Final product | Han et al. (1976) |
Demoxepam → 9-hydroxy derivative | Oxidative pathway | Phenolic metabolite | Schwartz et al. (1971) |
Demoxepam → 5-(4-hydroxyphenyl) derivative | Oxidative pathway | Phenolic metabolite | Schwartz et al. (1971) |
Oxidative deamination | Loss of methylamino group | Ketone structure | Vinkers et al. (2010) |
Hydrolysis mechanism | Azomethine linkage scission | Ring-opening intermediate | Han et al. (1976) |
Irritant;Health Hazard